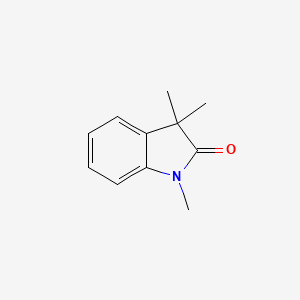

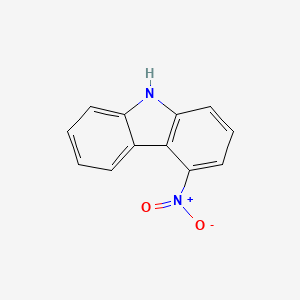

2-Indolinone, 1,3,3-trimethyl-

説明

2-Indolinone, 1,3,3-trimethyl- , also known by its chemical formula C₁₁H₁₃NO , is a compound with an average mass of 175.227 Da . It falls under the category of indolinone derivatives and exhibits intriguing properties .

Synthesis Analysis

Research has revealed that a slight yet rational modification of the reaction inputs can divert the Mannich reaction, leading to the formation of a cyclic α-tertiary amine. This transformation provides access to 2,2-disubstituted indolin-3-ones with diverse substitution patterns on their de novo generated quaternary carbon centers .

Molecular Structure Analysis

The molecular structure of 2-Indolinone, 1,3,3-trimethyl- consists of an indolinone core with three methyl groups strategically positioned. The precise arrangement of atoms and bonds contributes to its unique properties and reactivity .

科学的研究の応用

Cancer Treatment Research

2-Indolinone is a significant compound in cancer therapy research. Leoni et al. (2016) reviewed patents (2008-2014) focusing on 2-indolinone derivatives as potential chemotherapeutic agents. They highlighted the progress in designing selective derivatives, some showing preclinical efficacy, underscoring the ongoing potential of 2-indolinone in cancer chemotherapy development (Leoni, Locatelli, Morigi, & Rambaldi, 2016).

Anti-HIV Activity

A study by Smallheer et al. (1993) described the synthesis of a novel series of 2-indolinones with in vitro anti-HIV activity. They reported two compounds showing effective inhibition of HIV in cell protection assays, representing a new class of anti-HIV agents (Smallheer, Otto, Amaral-Ly, Earl, Myers, Pennev, Montefiori, & Wuonola, 1993).

Anti-Alzheimer Activity

New 1,2,3-triazole indolinone derivatives were synthesized and assessed for their anti-Alzheimer activity by Mirfazli, Maleki, and Saeedi (2018). These compounds demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in Alzheimer's disease treatment (Mirfazli, Maleki, & Saeedi, 2018).

Antimicrobial and Antifungal Activities

Indolinospirobenzoxazine, synthesized from 1,3,3-trimethyl-2-methylene indoline, displayed significant antimicrobial activity against various bacteria and moderate activity against Candida albican, as found by Mkpenie, Essien, and Ita (2015) (Mkpenie, Essien, & Ita, 2015).

Anticonvulsant Properties

Singh, Siddiqui, and Pandeya (1994) explored the anticonvulsant activity of new 1-substituted 1'-methyl-3-chloro-2-oxospiro azetidin-3',4-indol-2' ones. They found significant anticonvulsant activity in several indolinone derivatives, indicating potential applications in this domain (Singh, Siddiqui, & Pandeya, 1994).

Photochromic Properties

Shimizu, Kokado, and Inoue (1969) investigated the photochromic properties of derivatives of 1,3,3-trimethylspiro[indoline-2,2'-benzopyran], which exhibit color changes in response to light, indicating applications in photoresponsive materials (Shimizu, Kokado, & Inoue, 1969).

特性

IUPAC Name |

1,3,3-trimethylindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2)8-6-4-5-7-9(8)12(3)10(11)13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFJITKCIMOLCNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174048 | |

| Record name | 2-Indolinone, 1,3,3-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Indolinone, 1,3,3-trimethyl- | |

CAS RN |

20200-86-6 | |

| Record name | 2-Indolinone, 1,3,3-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020200866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Indolinone, 1,3,3-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

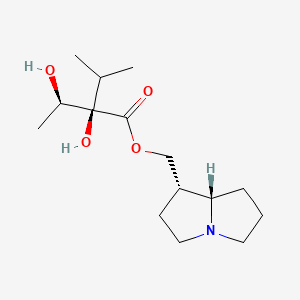

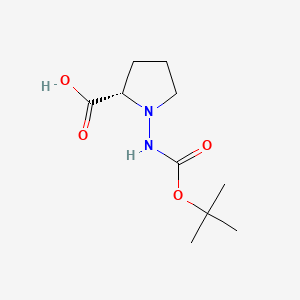

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tetrasodium;5-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B1605169.png)